molecular formula C5H7NO2 B15198520 (R)-1-(Isoxazol-3-yl)ethanol

(R)-1-(Isoxazol-3-yl)ethanol

Cat. No.: B15198520
M. Wt: 113.11 g/mol
InChI Key: OJSDNYAMXINJQD-SCSAIBSYSA-N
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Description

(R)-1-(Isoxazol-3-yl)ethanol is a chiral secondary alcohol featuring an isoxazole ring substituted at the 3-position. The compound is of significant interest in medicinal chemistry due to the isoxazole moiety’s role as a bioisostere for carboxylic acid or ester groups, enhancing metabolic stability and bioavailability . Its (R)-enantiomer is synthesized via asymmetric reduction of the corresponding ketone, 1-(5-substituted-isoxazol-3-yl)ethanone, using catalysts such as chiral ruthenium complexes to achieve high enantiomeric excess (e.e.) . This compound serves as a key intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and anti-inflammatory agents, where stereochemistry critically influences biological activity .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(1R)-1-(1,2-oxazol-3-yl)ethanol

InChI

InChI=1S/C5H7NO2/c1-4(7)5-2-3-8-6-5/h2-4,7H,1H3/t4-/m1/s1

InChI Key

OJSDNYAMXINJQD-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NOC=C1)O

Canonical SMILES

CC(C1=NOC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Isoxazol-3-yl)ethanol can be achieved through several methods. One common approach involves the enantioselective reduction of isoxazole derivatives. For instance, the reduction of isoxazole-3-carboxylic acid esters using chiral catalysts can yield ®-1-(Isoxazol-3-yl)ethanol with high enantiomeric purity .

Industrial Production Methods

Industrial production of ®-1-(Isoxazol-3-yl)ethanol typically involves the use of large-scale catalytic processes. These processes often employ chiral ligands and catalysts to ensure high selectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

®-1-(Isoxazol-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoxazole derivatives, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

®-1-(Isoxazol-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(Isoxazol-3-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (R)-1-(Isoxazol-3-yl)ethanol include substituted isoxazole alcohols, oxadiazoles, and imidazole derivatives. Below is a detailed comparison:

Structural Analog: 5-(4-((3-Methylbut-2-en-1-yl)oxy)phenyl)isoxazol-3-yl)methanol (3m)

  • Structure : Differs by a methoxy-substituted phenyl group and a prenyl chain at the isoxazole 5-position.
  • Synthesis : Prepared via alkylation of 3-hydroxyisoxazole with 3,3-dimethylallyl bromide in acetonitrile (48-hour reaction at room temperature, 1.1 eq substrate) .
  • Key Data: Molecular weight 231.25 g/mol (C₁₃H₁₄NO₃), HRMS [M+H]⁺ 232.0970 (calcd. 232.0974) .

Functional Analog: Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56)

  • Structure : Combines isoxazole and imidazole rings, with a methyl ester group.
  • Synthesis: Condensation of 3-amino-5-methylisoxazole with methyl imidazole-4-carboxylate in acetic acid (5-hour reflux, 20% yield) .
  • Key Data : Melting point 197–198°C; ^1^H NMR confirms regioselective cyclization .
  • Comparison: The imidazole ring introduces additional hydrogen-bonding sites, which may improve target binding affinity but reduce metabolic stability compared to this compound .

Bioisosteric Analog: 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4)

  • Structure : Oxadiazole-thiol scaffold with an indole substituent.
  • Synthesis: Cyclization of 2-(1H-indol-3-yl)acetohydrazide with CS₂ under basic conditions (6-hour reflux, ethanol solvent) .
  • Key Data: Recrystallized from ethanol; TLC-monitored reaction progress .
  • Comparison: The oxadiazole-thiol group offers distinct electronic properties (e.g., sulfur’s polarizability) but lacks the stereochemical complexity of this compound .

Data Table: Comparative Analysis

Compound Molecular Formula Synthesis Yield Melting Point Key Functional Groups
This compound C₅H₇NO₂ 80–90% (asymmetric) Not reported Isoxazole, chiral alcohol
Compound 3m C₁₃H₁₄NO₃ ~70% Not reported Isoxazole, prenyloxy-phenyl
Compound 56 C₈H₉N₃O₃ 20% 197–198°C Isoxazole, imidazole, methyl ester
Compound 4 C₁₁H₉N₃OS High (exact % N/R) Not reported Oxadiazole, thiol, indole

Key Research Findings

  • Enantioselectivity: The (R)-enantiomer of 1-(Isoxazol-3-yl)ethanol is prioritized in drug development due to its superior binding to enzymatic targets (e.g., kinases) compared to the (S)-form .
  • Reactivity : Isoxazole derivatives with electron-withdrawing groups (e.g., 5-methyl in Compound 56) exhibit slower hydrolysis rates than those with electron-donating substituents .
  • Biological Relevance: Prenylated isoxazoles (e.g., 3m) show enhanced anti-inflammatory activity in cellular assays, though their metabolic clearance rates exceed those of this compound .

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